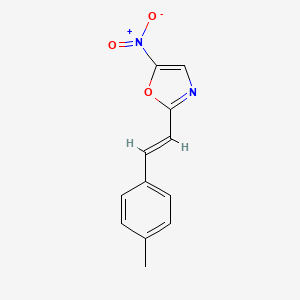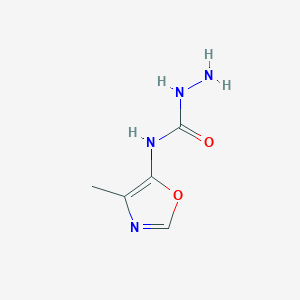![molecular formula C8H5F2NO2 B12873728 2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)
2-(Difluoromethyl)benzo[d]oxazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)benzo[d]oxazol-6-ol is a fluorinated heterocyclic compound with the molecular formula C8H5F2NO2 and a molecular weight of 185.12 g/mol . This compound belongs to the class of benzoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]oxazol-6-ol typically involves the reaction of 2-aminophenol with difluoromethylating agents under specific conditions. One common method includes the use of difluoromethyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)benzo[d]oxazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties .
Scientific Research Applications
2-(Difluoromethyl)benzo[d]oxazol-6-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazol-6-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of enzymes and receptors involved in cellular signaling pathways. In particular, it can influence the phosphorylation of proteins such as Akt and glycogen synthase kinase (GSK-3β), which play crucial roles in cell survival and apoptosis . Additionally, it can affect the expression of nuclear factor-κB (NF-κB) and other transcription factors, thereby regulating gene expression and cellular responses .
Comparison with Similar Compounds
2-(Difluoromethyl)benzo[d]oxazol-6-ol can be compared with other similar compounds, such as:
Benzoxazole: A parent compound with a similar structure but lacking the difluoromethyl group.
2-(Trifluoromethyl)benzo[d]oxazol-6-ol: A closely related compound with a trifluoromethyl group instead of a difluoromethyl group.
2-(Chloromethyl)benzo[d]oxazol-6-ol: Another analog with a chloromethyl group, which shows distinct reactivity and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific difluoromethyl group, which imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5F2NO2 |
|---|---|
Molecular Weight |
185.13 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C8H5F2NO2/c9-7(10)8-11-5-2-1-4(12)3-6(5)13-8/h1-3,7,12H |
InChI Key |
OWQGUBCWIBTKPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)


![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)


![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)



![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)


